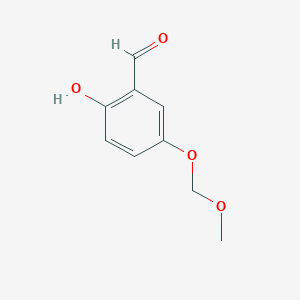
2-Hydroxy-5-(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. It is an isomer of vanillin and is known for its aromatic properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde can be achieved through the Reimer-Tiemann reaction. This reaction involves the treatment of 4-methoxyphenol with chloroform and a strong base, typically sodium hydroxide, resulting in the formation of the desired compound with a yield of approximately 79% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride in ethanol produces 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used in the presence of a base such as piperidine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(methoxymethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarin derivatives.
Biology: It has been studied for its acaricidal activity against Tyrophagus putrescentiae.
Industry: It is employed in the preparation of Schiff base compounds and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Vanillin: An isomer with similar aromatic properties.
Isovanillin: Another isomer with distinct chemical properties.
Ortho-Vanillin: Differing in the position of the hydroxyl and methoxy groups.
Uniqueness: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industry.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2-hydroxy-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
MKAFWXKNSQNSPX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


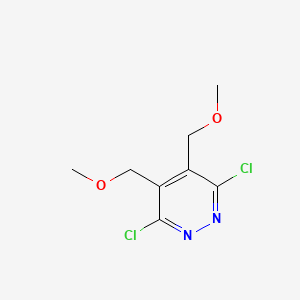
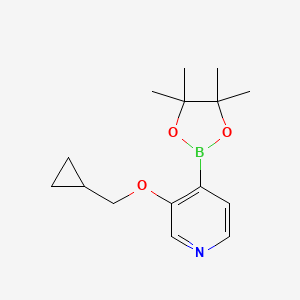
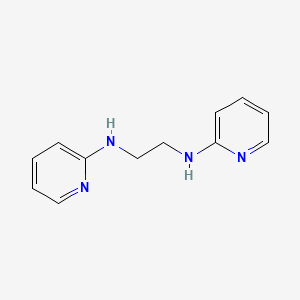
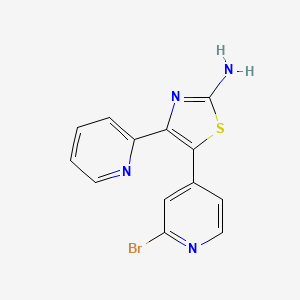


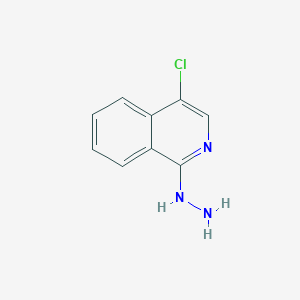
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
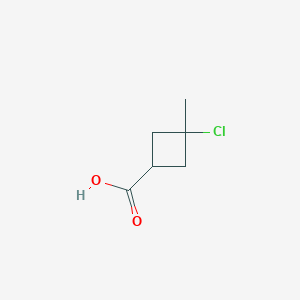
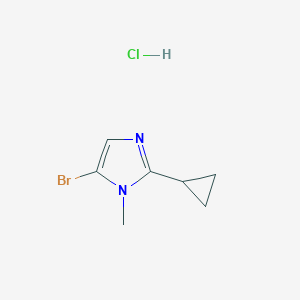
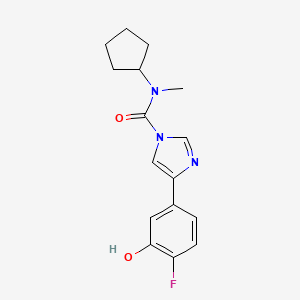
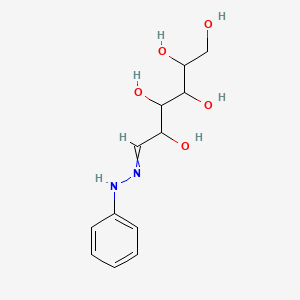
![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
